molecular formula C28H30N4O2 B10826304 Fuprazole CAS No. 60248-23-9

Fuprazole

Cat. No.: B10826304
CAS No.: 60248-23-9
M. Wt: 454.6 g/mol
InChI Key: HMTJIKVWJRSKMY-UXBLZVDNSA-N
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Description

Fuprazole is a chemical compound classified under the category of pyrazole derivatives. It is primarily known for its application in the treatment of gastric and duodenal ulcers. The compound exhibits significant pharmacological properties, making it a valuable asset in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fuprazole typically involves the reaction of 1-[2-(alpha-furoyl)ethyl]piperazine with 2-hydroxymethylbenzimidazole in a refluxing ethanol-water mixture. This reaction yields 1-[2-(alpha-furoyl)ethyl]-2-hydroxymethylbenzimidazole, which is then converted to this compound using thionyl chloride in chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Fuprazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Fuprazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex pyrazole derivatives.

    Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its efficacy in treating gastric and duodenal ulcers.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Fuprazole exerts its effects by inhibiting the proton pump in the stomach lining, thereby reducing gastric acid secretion. This action is similar to other proton pump inhibitors, where the compound binds to the H+/K±ATPase enzyme, preventing the final step of acid production .

Comparison with Similar Compounds

  • Omeprazole
  • Pantoprazole
  • Lansoprazole
  • Rabeprazole

Comparison: Fuprazole shares a similar mechanism of action with other proton pump inhibitors but may exhibit unique pharmacokinetic properties, such as absorption rate and bioavailability. Its chemical structure allows for specific interactions with the proton pump, potentially offering advantages in terms of efficacy and side effect profile .

This compound stands out due to its specific structural features and potential for targeted therapeutic applications, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

60248-23-9

Molecular Formula

C28H30N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

1-(furan-2-yl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one

InChI

InChI=1S/C28H30N4O2/c33-26(27-13-7-21-34-27)14-16-32-25-12-5-4-11-24(25)29-28(32)22-31-19-17-30(18-20-31)15-6-10-23-8-2-1-3-9-23/h1-13,21H,14-20,22H2/b10-6+

InChI Key

HMTJIKVWJRSKMY-UXBLZVDNSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CO5

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CO5

Origin of Product

United States

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